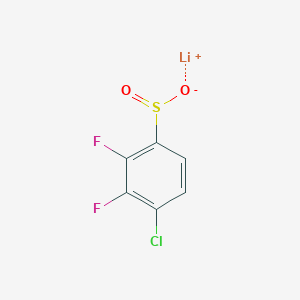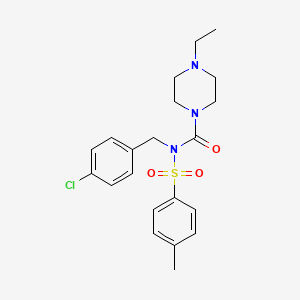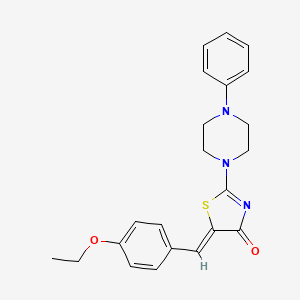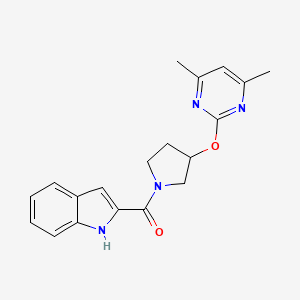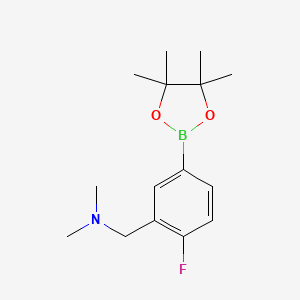
3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry This compound is characterized by the presence of a boronic acid pinacol ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions
Mechanism of Action
Mode of Action
The compound undergoes a transformation known as the Sandmeyer-type reaction . This reaction involves the conversion of the amino group of aniline derivatives to the boronate group . The reaction between arylamines and tert-butyl nitrite (tBuONO), an efficient diazotization, reacts with B2pin2 to afford pinacol arylboronates under open air . This transformation is carried out under metal-free conditions and has good tolerance to various functional groups .
Biochemical Pathways
Boronic esters are known to be involved in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction . This reaction is used to construct complex structures of target molecules .
Result of Action
The transformation of the compound can lead to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centres .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the compound’s transformation is carried out under mild reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester typically involves the reaction of 3-(Dimethylaminomethyl)-4-fluorophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to prevent the decomposition of the boronic acid. The process can be summarized as follows:
Starting Materials: 3-(Dimethylaminomethyl)-4-fluorophenylboronic acid and pinacol.
Catalyst: A suitable catalyst such as palladium or platinum.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminomethyl group or the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted phenylboronic esters.
Scientific Research Applications
3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Fluorophenylboronic acid pinacol ester
- 3-(Dimethylaminomethyl)phenylboronic acid pinacol ester
Uniqueness
3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester is unique due to the combination of its functional groups. The presence of both a dimethylaminomethyl group and a fluorine atom on the phenyl ring provides distinct electronic and steric properties, enhancing its reactivity and making it suitable for a wide range of applications. This combination is not commonly found in other boronic esters, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
1-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO2/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(17)11(9-12)10-18(5)6/h7-9H,10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMXVAZMTHHVCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Methoxy-4-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2362532.png)
![2-chloro-6-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2362533.png)
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-phenylacetamide](/img/structure/B2362534.png)
![methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2362535.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2362536.png)
![N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide](/img/structure/B2362539.png)
![ethyl 4-(5-{[5-cyano-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyridin-3-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B2362540.png)
![4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2362542.png)
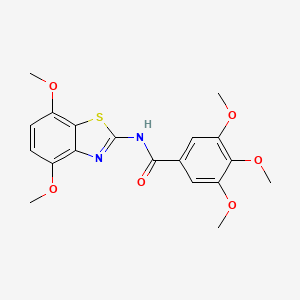
![3-{[2-(4-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile](/img/structure/B2362546.png)
